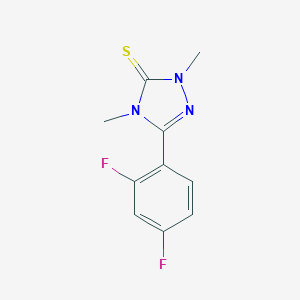
5-(2,4-difluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a triazole ring with a thione group and a difluorophenyl substituent, which may contribute to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Applications De Recherche Scientifique
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- involves its interaction with specific molecular targets and pathways. The triazole ring and thione group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The difluorophenyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A parent compound with a simple triazole ring.
3H-1,2,4-Triazole-3-thione: A similar compound with a thione group but lacking the difluorophenyl and dimethyl substituents.
2,4-Difluorophenyl-1,2,4-Triazole: A compound with a difluorophenyl group attached to the triazole ring.
Uniqueness
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dimethyl- is unique due to the presence of both the difluorophenyl and dimethyl substituents, which may confer distinct chemical and biological properties compared to other triazole derivatives.
Propriétés
Numéro CAS |
110623-35-3 |
|---|---|
Formule moléculaire |
C10H9F2N3S |
Poids moléculaire |
241.26 g/mol |
Nom IUPAC |
5-(2,4-difluorophenyl)-2,4-dimethyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C10H9F2N3S/c1-14-9(13-15(2)10(14)16)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3 |
Clé InChI |
COGYAOKOKXLWSZ-UHFFFAOYSA-N |
SMILES |
CN1C(=NN(C1=S)C)C2=C(C=C(C=C2)F)F |
SMILES canonique |
CN1C(=NN(C1=S)C)C2=C(C=C(C=C2)F)F |
Key on ui other cas no. |
110623-35-3 |
Synonymes |
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(2,4-difluorophenyl)-2,4-dim ethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















